molecular formula C11H13FN2O3 B3041677 2-[(4-fluorophenyl)formamido]-N-(2-hydroxyethyl)acetamide CAS No. 338419-53-7

2-[(4-fluorophenyl)formamido]-N-(2-hydroxyethyl)acetamide

Cat. No. B3041677
CAS RN: 338419-53-7
M. Wt: 240.23 g/mol
InChI Key: GWRSLYBGSXCIOB-UHFFFAOYSA-N
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Description

The compound "2-[(4-fluorophenyl)formamido]-N-(2-hydroxyethyl)acetamide" is not directly mentioned in the provided papers. However, the papers do discuss various acetamide derivatives, which can provide insights into the synthesis, structure, and properties of similar compounds. Acetamides are a class of compounds where an acetyl group is bonded to a nitrogen atom from an amine. They are significant in pharmaceutical chemistry due to their biological activities and are often used as intermediates in the synthesis of drugs .

Synthesis Analysis

The synthesis of acetamide derivatives can involve different starting materials and reagents. For example, N-(2-hydroxyphenyl)acetamide was synthesized using chlorotrimethylsilane , while other papers describe the use of chloracetyl chloride , and 3-fluoro-4-cyanophenol as primary compounds . The synthesis often requires catalysts, such as Pd(II)-complexes , or phase transfer catalysts like tetrabutylammonium bromide . These methods can potentially be adapted for the synthesis of "2-[(4-fluorophenyl)formamido]-N-(2-hydroxyethyl)acetamide" by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

X-ray diffraction analysis is a common technique used to determine the crystal structure of acetamide derivatives . The molecular structure is further investigated using spectroscopic methods such as NMR and IR spectroscopy . DFT calculations are also employed to study the optimized structure, stability, and electronic properties . These techniques would be relevant for analyzing the molecular structure of "2-[(4-fluorophenyl)formamido]-N-(2-hydroxyethyl)acetamide".

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions. For instance, the alkaline hydrolysis of N-(2-formylphenyl)acetamides has been studied, revealing mechanisms and kinetics of these reactions . The reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide has been achieved in a one-pot synthesis . These studies provide a foundation for understanding the reactivity of acetamide compounds, which could be applied to "2-[(4-fluorophenyl)formamido]-N-(2-hydroxyethyl)acetamide".

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are characterized by their melting points, solubility, and stability. Spectroscopic characterization provides information on functional groups and molecular interactions . The antimicrobial activity of some acetamide derivatives has been evaluated, indicating potential pharmaceutical applications . These properties are essential for understanding the behavior of acetamide derivatives in various environments and could be relevant to "2-[(4-fluorophenyl)formamido]-N-(2-hydroxyethyl)acetamide".

Scientific Research Applications

  • Fluorination Agents : Alkali metal fluorides like potassium fluoride and cesium fluoride in formamide or acetamide are efficient fluorinating agents. They are used in the enantiocontrolled synthesis of 2-fluorocarboxylic acids and 1-fluoroalkyl benzenes, showcasing their utility in organic synthesis (Fritz-Langhals, 1994).

  • Chemical Reaction Products : Research on the pharmaceutical atenolol interacting with hypochlorite under wastewater disinfection conditions showed the formation of products including 2-(4-(3-formamido-2-hydroxypropoxy)phenyl) acetamide. This highlights the compound's relevance in understanding pharmaceutical interactions with environmental agents (DellaGreca et al., 2009).

  • Protonation Studies in Acetamide : Studies on the proton resonance spectra of solutions of acetamide in fluorosulphuric acid have contributed to a deeper understanding of the protonation behaviors of amides, which is crucial for various chemical synthesis processes (Gillespie & Birchall, 1963).

  • Antimalarial Drug Synthesis : The compound N-(2-Hydroxyphenyl)acetamide, a derivative similar in structure, is an intermediate in the natural synthesis of antimalarial drugs. This application demonstrates the potential of similar compounds in medicinal chemistry and drug development (Magadum & Yadav, 2018).

  • Metabolic Studies : The metabolism of N-arylacetamides in rabbits, including compounds structurally related to 2-[(4-fluorophenyl)formamido]-N-(2-hydroxyethyl)acetamide, has been studied to understand their transformation into glycolamides and hydroxamic acids. This is relevant for pharmacokinetics and drug metabolism research (Fries, Kiese, & Lenk, 1973).

  • Antipsychotic Potential : Certain acetamide derivatives have shown an antipsychotic-like profile in behavioral animal tests. This suggests the potential of similar compounds in the development of new psychiatric medications (Wise et al., 1987).

properties

IUPAC Name

4-fluoro-N-[2-(2-hydroxyethylamino)-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O3/c12-9-3-1-8(2-4-9)11(17)14-7-10(16)13-5-6-15/h1-4,15H,5-7H2,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRSLYBGSXCIOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)NCCO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101194443
Record name 4-Fluoro-N-[2-[(2-hydroxyethyl)amino]-2-oxoethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101194443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-fluorophenyl)formamido]-N-(2-hydroxyethyl)acetamide

CAS RN

338419-53-7
Record name 4-Fluoro-N-[2-[(2-hydroxyethyl)amino]-2-oxoethyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338419-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-N-[2-[(2-hydroxyethyl)amino]-2-oxoethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101194443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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